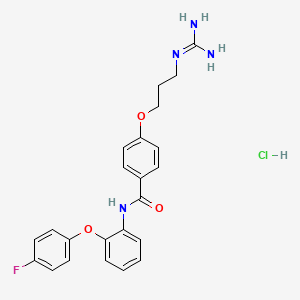
Moniro-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moniro-1 is a compound known for its ability to block T-type and N-type calcium channels. It has shown significant potency in inhibiting human calcium channels, specifically hCav2.2, hCav3.1, hCav3.2, and hCav3.3, with IC50 values of 34, 3.3, 1.7, and 7.2 µM, respectively .
Méthodes De Préparation
The synthesis of Moniro-1 involves several steps, typically starting with the preparation of an ortho-phenoxyanilide derivative. The synthetic route includes the following steps:
Formation of the ortho-phenoxyanilide core: This involves the reaction of aniline with phenol derivatives under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards calcium channels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Moniro-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Moniro-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Moniro-1 exerts its effects by blocking T-type and N-type calcium channels. It binds to these channels and inhibits their activity, preventing calcium ions from entering the cells. This inhibition reduces neuronal excitability and neurotransmitter release, which is beneficial in conditions like pain and epilepsy . The molecular targets of this compound include hCav2.2, hCav3.1, hCav3.2, and hCav3.3 channels .
Comparaison Avec Des Composés Similaires
Moniro-1 is unique due to its high potency and selectivity towards T-type and N-type calcium channels. Similar compounds include:
Gabapentin: An N-type calcium channel blocker used for neuropathic pain.
Pregabalin: Another N-type calcium channel blocker with similar applications.
Ziconotide: A synthetic version of ω-conotoxin MVIIA, used for severe chronic pain
Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting specific calcium channels, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C23H24ClFN4O3 |
|---|---|
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H23FN4O3.ClH/c24-17-8-12-19(13-9-17)31-21-5-2-1-4-20(21)28-22(29)16-6-10-18(11-7-16)30-15-3-14-27-23(25)26;/h1-2,4-13H,3,14-15H2,(H,28,29)(H4,25,26,27);1H |
Clé InChI |
SKSWCLIWZYBHCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OCCCN=C(N)N)OC3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


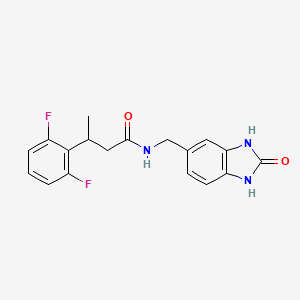
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

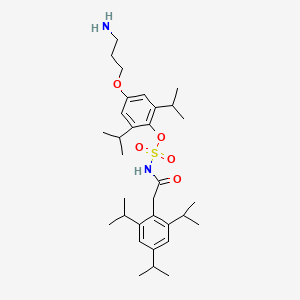

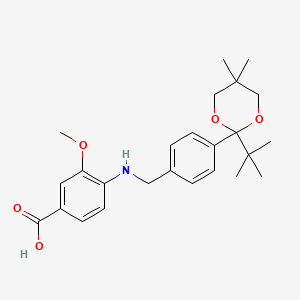

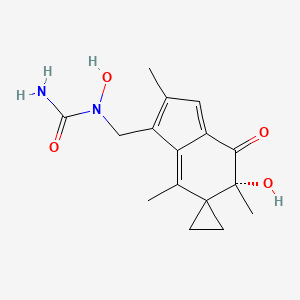
![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
